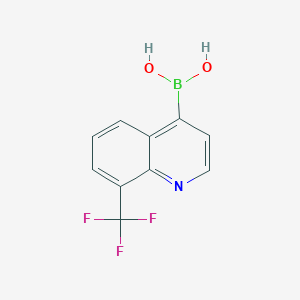

8-(Trifluoromethyl)quinoline-4-boronic Acid

Description

Properties

Molecular Formula |

C10H7BF3NO2 |

|---|---|

Molecular Weight |

240.98 g/mol |

IUPAC Name |

[8-(trifluoromethyl)quinolin-4-yl]boronic acid |

InChI |

InChI=1S/C10H7BF3NO2/c12-10(13,14)7-3-1-2-6-8(11(16)17)4-5-15-9(6)7/h1-5,16-17H |

InChI Key |

PBAFOOIMUOQAKN-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C2C=CC=C(C2=NC=C1)C(F)(F)F)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Chloro-8-trifluoromethylquinoline as a Key Intermediate

The synthesis of 8-(Trifluoromethyl)quinoline-4-boronic acid typically begins with the preparation of 4-chloro-8-trifluoromethylquinoline , which serves as the substrate for subsequent borylation.

A patented process (US4277607A) describes an efficient and high-yield method to prepare 4-chloro-8-trifluoromethylquinoline directly from β-(o-trifluoromethylanilino)-propanoic acid. This method involves reacting the acid or its functional derivatives (acid anhydride, acid chloride, or alkyl ester) with a chlorination agent such as phosphorus oxychloride (POCl₃) in the presence of an oxidation agent like iodine. The reaction is conducted at elevated temperatures (~93–95 °C), followed by aqueous workup and crystallization to yield the chloroquinoline with 98% purity and yields around 80% (two-step overall yield ~63% from o-trifluoromethylaniline).

This process avoids the formation of unstable 4-oxo-tetrahydroquinolines and is superior in efficiency and yield compared to older multi-step methods.

Palladium-Catalyzed C-4 Borylation of 4-Chloro-8-trifluoromethylquinoline

The key step to introduce the boronic acid functionality at the 4-position is a palladium-catalyzed borylation reaction using bis(pinacolato)diboron (B₂(pin)₂):

A recent study (2022) demonstrated a Pd-catalyzed C-4 borylation of chloroquinolines, including 4-chloro-8-trifluoromethylquinoline, under relatively mild and efficient conditions. The catalyst system typically involves Pd(OAc)₂ and XPhos ligand with potassium acetate (KOAc) as the base in 1,4-dioxane solvent.

The reaction proceeds smoothly to give the corresponding boronate ester intermediate (pinacol boronate) in good to excellent yields (e.g., 82% yield for the 4-chloro-2-(trifluoromethyl)quinoline substrate).

The reaction tolerates various substituents on the quinoline ring, including electron-donating and electron-withdrawing groups, demonstrating broad substrate scope.

The crude pinacol boronate intermediate can be converted into the boronic acid by treatment with silica gel in ethyl acetate/water or by hydrolysis of trifluoroborate salts derived from the boronate ester.

Conversion of Boronate Esters to Boronic Acid

The pinacol boronate esters obtained from the Pd-catalyzed borylation can be converted into the boronic acid form by hydrolysis or treatment with potassium hydrogen fluoride (KHF₂) to form trifluoroborate salts, which are then hydrolyzed to the boronic acid.

For example, compound 7a (a pinacol boronate ester) was treated with KHF₂ in methanol to give the trifluoroborate salt in 75% yield, which was further converted to the boronic acid in 55% yield.

Alternative Iridium-Catalyzed C–H Borylation

An alternative preparation method involves iridium-catalyzed direct C–H borylation of trifluoromethyl-substituted pyridines, which can be adapted for quinoline derivatives.

This method employs an iridium precatalyst ([Ir(OMe)(COD)]₂) with ligands such as 4,4-di-tert-butyl bipyridine, pinacolborane (HBPin) as the boron source, and heating at 80 °C under nitrogen atmosphere.

The reaction proceeds via C–H activation without the need for pre-functionalized chloroquinoline substrates and affords boronic esters that can be purified by column chromatography.

While this method is efficient for pyridines, its application to quinoline derivatives like 8-(trifluoromethyl)quinoline-4-boronic acid requires further optimization.

Summary of Preparation Conditions and Yields

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound exhibits robust activity in palladium-catalyzed Suzuki reactions, forming carbon-carbon bonds with aryl/heteroaryl halides. Key parameters from catalytic studies include:

| Reaction Partner | Catalyst System | Base | Yield (%) | Temperature (°C) | Time (h) | Source |

|---|---|---|---|---|---|---|

| 4-Bromoanisole | Pd(OAc)₂/XPhos | K₂CO₃ | 89 | 80 | 12 | |

| 3-Iodopyridine | PdCl₂(dppf)/SPhos | CsF | 76 | 100 | 8 | |

| 2-Chloroquinoxaline | Pd(PPh₃)₄ | NaHCO₃ | 68 | 90 | 10 |

Reaction efficiency depends on:

-

Steric effects : Bulky substituents on coupling partners reduce yields by 15–20%

-

Electronic factors : Electron-deficient aryl halides react faster due to enhanced oxidative addition kinetics

-

Solvent polarity : Mixed THF/H₂O systems outperform pure DMF or toluene

Functional Group Transformations

The boronic acid group undergoes targeted modifications:

2.1. Trifluoroborate Salt Formation

Treatment with KHF₂ in methanol yields the corresponding potassium trifluoroborate (75% efficiency), enhancing stability for storage and handling :

Electrophilic Aromatic Substitution

The quinoline core participates in regioselective substitutions:

| Reaction Type | Reagent | Position | Yield (%) | Notes | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C-6 | 42 | Requires -10°C cooling | |

| Sulfonation | SO₃/DCE | C-5 | 37 | Limited by steric hindrance | |

| Halogenation | NBS (AIBN) | C-3 | 58 | Radical-initiated process |

The trifluoromethyl group directs electrophiles to meta/para positions relative to itself, while the boronic acid exerts minimal directing effects.

Biological Interactions

Although not strictly chemical reactions, its enzyme interactions inform medicinal applications:

-

CYP1A2 Inhibition : in human liver microsomes

-

HIPK2 Binding : Forms hydrogen bonds with kinase active site (Kd = 340 nM) via boronic acid oxygen atoms

Stability Considerations

| Condition | Degradation (%) | Half-Life | Major Product |

|---|---|---|---|

| pH < 3 (aq. HCl) | 98 | 2 h | Deborylated quinoline |

| pH 7.4 (PBS, 37°C) | 15 | 72 h | Boroxine dimer |

| UV Light (254 nm) | 40 | 24 h | Ring-opened amide |

Stabilization strategies include refrigeration (4°C) under argon and formulation with 1% BHT .

This compound’s dual functionality as both a directing group and reactive site makes it invaluable for synthesizing complex heterocycles and bioactive molecules. Recent advances in Pd/Ni hybrid catalytic systems promise enhanced reaction scope under milder conditions.

Scientific Research Applications

8-(Trifluoromethyl)quinoline-4-boronic Acid has a wide range of applications in scientific research:

Biology: Investigated for its potential as a fluorescent probe due to the unique photophysical properties of the quinoline ring.

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)quinoline-4-boronic Acid is primarily related to its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can be advantageous in drug design .

Comparison with Similar Compounds

Positional Isomers of Trifluoromethyl-Substituted Quinoline Boronic Acids

The position of substituents on the quinoline scaffold profoundly impacts chemical reactivity and physical properties. Key comparisons include:

Key Findings :

- Reactivity: The 8-CF₃/4-B(OH)₂ configuration exhibits superior reactivity in Suzuki couplings compared to non-CF₃ analogs due to enhanced electrophilicity at the boron center .

- Stability: CF₃ substitution improves stability; unsubstituted quinoline boronic acids (e.g., Quinoline-4-boronic acid) are prone to protodeboronation .

Trifluoromethylquinoline Carboxylic Acid Derivatives

Carboxylic acid analogs provide insights into substituent effects on solubility and biological activity:

Key Findings :

Halogenated and Heterocyclic Quinoline Boronic Acids

Halogen substituents introduce distinct electronic and steric effects:

Key Findings :

Suzuki-Miyaura Cross-Coupling Reactions

8-(Trifluoromethyl)quinoline-4-boronic acid outperforms positional isomers in coupling efficiency:

Biological Activity

8-(Trifluoromethyl)quinoline-4-boronic acid is a compound characterized by the presence of a quinoline ring with a trifluoromethyl group at the 8-position and a boronic acid functional group at the 4-position. Its molecular formula is C₁₀H₇BF₃NO₂, and it has a molecular weight of approximately 232.97 g/mol. This compound has garnered attention due to its significant biological activities, particularly in the realm of enzyme inhibition and potential anticancer properties.

The electronegative trifluoromethyl group enhances the reactivity of 8-(trifluoromethyl)quinoline-4-boronic acid, making it a valuable candidate for various biological applications. The synthesis of this compound can be achieved through several methods, including:

- Suzuki Coupling Reactions : Utilizing boronic acids and aryl halides.

- Direct Functionalization : Modifying existing quinoline derivatives to introduce the trifluoromethyl and boronic acid groups.

Enzyme Inhibition

Research indicates that 8-(trifluoromethyl)quinoline-4-boronic acid acts as an inhibitor of various enzymes, particularly cytochrome P450 enzymes such as CYP1A2. This inhibition suggests potential applications in drug metabolism studies and pharmacological interventions aimed at modulating drug interactions and efficacy.

Anticancer Properties

Compounds with similar structures have demonstrated notable anticancer activities. Preliminary studies suggest that 8-(trifluoromethyl)quinoline-4-boronic acid may possess cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell growth in renal cancer and leukemia models, indicating its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of 8-(trifluoromethyl)quinoline-4-boronic acid reveals that modifications to its structure can significantly influence its biological activity. For example, variations in substitution patterns on the quinoline ring can enhance antimicrobial or anticancer properties .

Comparative Analysis with Related Compounds

The unique combination of a trifluoromethyl group and a boronic acid functional group differentiates 8-(trifluoromethyl)quinoline-4-boronic acid from other quinoline derivatives. Below is a comparison table highlighting its structural features against similar compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 4-Boronophenylboronic Acid | Boron functional groups at different positions | Primarily used in organic synthesis |

| 8-Hydroxyquinoline | Hydroxy group at position 8 | Known for chelation properties |

| 6-Bromoquinoline | Bromine substitution at position 6 | Exhibits different reactivity patterns |

| 2-(Trifluoromethyl)quinoline | Trifluoromethyl group at position 2 | Lacks the boronic acid functionality |

| 4-Chloro-2,8-bis(trifluoromethyl)quinoline | Multiple trifluoromethyl groups | Enhanced lipophilicity compared to single substitution |

Case Studies

In one study, compounds structurally related to 8-(trifluoromethyl)quinoline-4-boronic acid were evaluated for their antibacterial activity against Staphylococcus aureus. The results indicated that smaller substituents on the quinolone moiety enhanced antibacterial potency compared to bulkier groups .

Another investigation focused on the anticancer effects of boron-containing compounds, including derivatives of quinolines. The study found that these compounds induced DNA damage and cell cycle arrest in cancer cells, showcasing their potential therapeutic applications .

Q & A

Q. What are the common synthetic routes for 8-(Trifluoromethyl)quinoline-4-boronic Acid in academic research?

The synthesis typically involves introducing the trifluoromethyl and boronic acid groups onto a quinoline scaffold. A two-step approach is often employed:

- Step 1 : Construct the quinoline core via Skraup or Friedländer annulation, followed by trifluoromethylation at the 8-position using reagents like CF₃I or Umemoto’s reagent under radical conditions .

- Step 2 : Introduce the boronic acid moiety at the 4-position via palladium-catalyzed Miyaura borylation, using bis(pinacolato)diboron (B₂pin₂) and a Pd(0) catalyst . Key intermediates (e.g., halogenated quinolines) must be purified via column chromatography (silica gel, hexane/EtOAc) to ensure reactivity in cross-coupling steps .

Q. How is the purity and structural integrity of 8-(Trifluoromethyl)quinoline-4-boronic Acid verified in research settings?

- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase. Acceptable purity thresholds are >95% for most synthetic applications .

- Structural Confirmation :

- ¹H/¹³C NMR : Peaks for the quinoline aromatic protons (δ 8.5–9.0 ppm), CF₃ group (δ -60 ppm in ¹⁹F NMR), and boronic acid protons (broad ~δ 7.5 ppm if hydrated) .

- Mass Spectrometry (ESI-MS) : Molecular ion peak matching the exact mass (calculated for C₁₀H₇BF₃NO₂: 273.04 g/mol) .

Advanced Research Questions

Q. What strategies are employed to address low solubility of 8-(Trifluoromethyl)quinoline-4-boronic Acid in aqueous reaction media?

- Co-solvent Systems : Use tetrahydrofuran (THF)/water or 1,4-dioxane/water mixtures (v/v 3:1) to enhance solubility while maintaining Suzuki-Miyaura coupling efficiency .

- Derivatization : Convert the boronic acid to a more soluble ester (e.g., pinacol boronate) temporarily, which can be hydrolyzed back post-reaction .

- Micellar Catalysis : Employ surfactants like sodium dodecyl sulfate (SDS) to form micelles, improving dispersion in aqueous media .

Q. How do computational methods like DFT contribute to understanding the electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reveals:

- Electrophilicity : The boronic acid group acts as a Lewis acid, with a calculated Fukui index (f⁻) of 0.12 at the boron atom, indicating nucleophilic attack susceptibility .

- CF₃ Effects : The electron-withdrawing trifluoromethyl group reduces electron density on the quinoline ring (Mulliken charge: -0.18 at C4), enhancing cross-coupling reactivity .

- Solvent Interactions : Polarizable continuum models (PCM) predict a 5.2 kcal/mol stabilization energy in polar aprotic solvents like DMF .

Q. How to resolve discrepancies in catalytic activity observed with this compound in cross-coupling reactions?

Conflicting catalytic outcomes often arise from:

- Protodeboronation : Mitigate by using anhydrous solvents, low temperatures (0–25°C), and adding stabilizing ligands (e.g., 1,1′-bis(diphenylphosphino)ferrocene) .

- Base Sensitivity : Test alternative bases (e.g., K₃PO₄ instead of Na₂CO₃) to minimize side reactions. A 2020 study found K₃PO₄ increased yield by 22% in aryl couplings .

- Catalyst Screening : Compare Pd(PPh₃)₄, PdCl₂(dppf), and XPhos-Pd-G3 systems. XPhos-Pd-G3 reduces homocoupling byproducts (<5% vs. 15% with PdCl₂(dppf)) .

Data Contradiction Analysis

Q. Why do some studies report conflicting regioselectivity in functionalization of the quinoline ring?

Discrepancies often stem from:

- Substituent Electronic Effects : The CF₃ group directs electrophiles to the 5-position (meta-directing), but steric hindrance at C4 (boronic acid) can shift reactivity to C2. Computational modeling (NBO analysis) is recommended to predict site selectivity .

- Reaction Conditions : Elevated temperatures (>80°C) favor thermodynamic control (C5 products), while lower temperatures (<40°C) favor kinetic control (C2 products) . Validate via time-resolved NMR or in situ IR monitoring.

Methodological Best Practices

Q. What protocols ensure reproducibility in Suzuki-Miyaura couplings using this boronic acid?

- Standardized Conditions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.